2-氰基-3-(4-吡啶基)丙烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

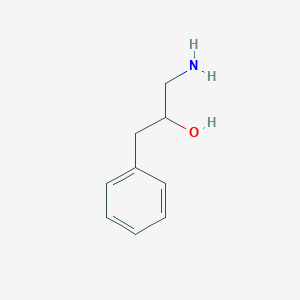

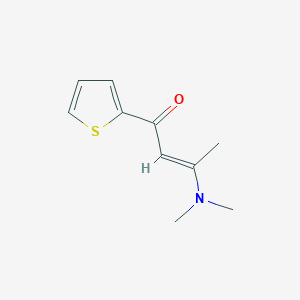

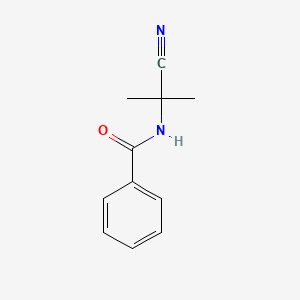

Ethyl 2-cyano-3-(4-pyridinyl)acrylate is a compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a cyano group and a pyridinyl group attached to an acrylate structure. It is a versatile molecule that can participate in a range of chemical reactions, making it a valuable entity in synthetic chemistry.

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-(4-pyridinyl)acrylate derivatives has been explored through different methods. For instance, a mixture of E and Z isomers of a similar compound, ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, was synthesized and characterized, indicating the possibility of synthesizing related compounds with different substituents on the pyridinyl ring . Another study described the polymerization of ethyl cyanoacrylates initiated by pyridine, which could be a potential route for the synthesis of polymeric materials containing the ethyl 2-cyano-3-(4-pyridinyl)acrylate structure .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of a similar compound, (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, was determined by single crystal X-ray diffraction, revealing a three-dimensional supramolecular network . Density functional theory (DFT) calculations have been used to study the molecular geometry and vibrational spectra of ethyl 2-cyano-3-N,N-dimethyl amino acrylate, suggesting the existence of two structural isomers .

Chemical Reactions Analysis

Ethyl 2-cyano-3-(4-pyridinyl)acrylate and its derivatives are reactive molecules that can undergo various chemical transformations. For instance, the compound has been used as a starting material for the synthesis of novel compounds by reacting with amines . The reactivity of the cyanoacrylate group allows for the formation of heterocyclic compounds, as indicated by the strong electrophilic nature of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-cyano-3-(4-pyridinyl)acrylate derivatives have been extensively studied. The solvent-induced effects on the non-linear optical properties of a related compound were observed, with an increase in the value of the first hyperpolarizability as solvent polarity increases . The thermal behavior of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate was analyzed using thermal gravimetric and differential thermal analysis, providing insights into the stability of the compound .

科学研究应用

在染料和颜料工业中的合成和应用

- 吡啶酮衍生物的合成:2-氰基-3-(4-吡啶基)丙烯酸乙酯用于合成吡啶酮衍生物,这些衍生物在染料和颜料应用中具有重要意义。该化合物与芳基甲基酮环化,形成吡啶酮衍生物,表现出荧光和颜色特性 (Chen & Wang, 1995).

杂环化合物的开发

- 促进一锅合成:该化合物是一锅合成中不可或缺的,可形成各种多官能和稠合吡啶。它经历共轭和直接加成,形成多种杂环化合物,在药物化学中至关重要 (Latif, Rady, & Döupp, 2003).

荧光和结构分析

- 荧光行为研究:2-氰基-3-(4-吡啶基)丙烯酸乙酯用于研究有机化合物中的荧光行为。由该化合物制备的衍生物表现出独特的荧光特性,可用于光谱分析 (Chen & Wang, 1995).

微波辅助合成

- 微波合成方法:它用于微波辅助合成方法。该化合物有助于在溶剂和无溶剂条件下有效地生成吡啶酮,提供了一种更快、更环保的合成方法 (Marinković 等人,2014 年).

在激酶抑制剂中的应用

- 激酶抑制剂的中间体:2-氰基-3-(4-吡啶基)丙烯酸乙酯的衍生物可用作合成 Aurora 2 激酶抑制剂的中间体,突出了其在治疗剂开发中的重要性 (Xu 等人,2015 年).

非线性光学研究

- 非线性光学响应分析:该化合物因其在非线性光学 (NLO) 应用中的潜力而受到研究。其衍生物表现出显着的一阶超极化率,表明其适用于 NLO 材料 (Rawat & Singh, 2015).

结构和超分子分析

- 晶体结构分析:2-氰基-3-(4-吡啶基)丙烯酸乙酯在结构分析研究中至关重要。其衍生物的晶体结构通过 X 射线衍射进行分析,阐明了由氢键和 π-π 堆叠相互作用控制的超分子网络 (Matos 等人,2016 年).

新型化合物合成

- 双杂环分子的形成:该化合物用于合成双杂环分子,这是药学化学家感兴趣的一个领域,因为它们具有潜在的药理特性 (Singh, Kumar, & Kumar, 2011).

安全和危害

属性

IUPAC Name |

ethyl (E)-2-cyano-3-pyridin-4-ylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQQQEHSYHZOLQ-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=NC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=NC=C1)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

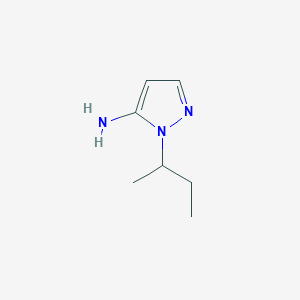

![4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275373.png)